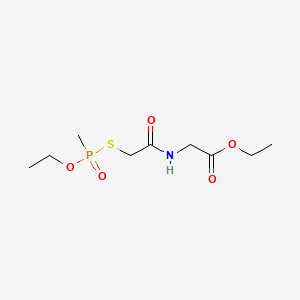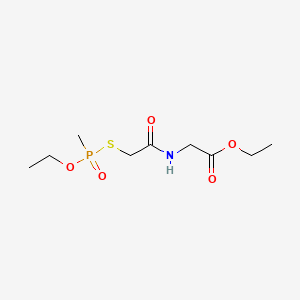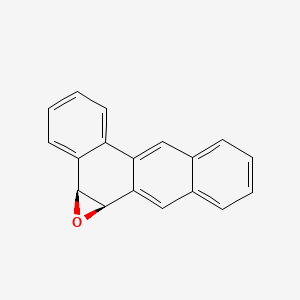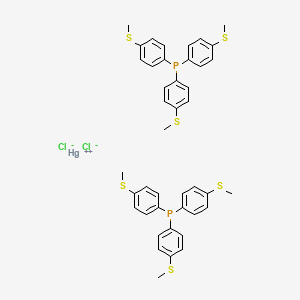
Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride is a complex organometallic compound that features mercury in its +2 oxidation state, coordinated with tris(4-methylsulfanylphenyl)phosphane and dichloride ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride typically involves the reaction of mercury(II) chloride with tris(4-methylsulfanylphenyl)phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme can be represented as follows:
HgCl2+P(C6H4SMe)3→Hg(P(C6H4SMe)3)Cl2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity. Techniques such as recrystallization and chromatography are often employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: Ligand exchange reactions where the phosphane or chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing agents: Such as nitric acid or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrazine.
Ligand exchange: Using other phosphines or halides under inert conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury.
Scientific Research Applications
Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride has several scientific research applications:
Catalysis: Used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-phosphorus bonds.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mechanism of Action
The mechanism by which mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride exerts its effects involves the coordination of the mercury center with various ligands, influencing its reactivity and interactions with other molecules. The phosphane ligands stabilize the mercury center, while the chloride ligands can participate in further chemical reactions. The compound’s molecular targets and pathways depend on its specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
Tris(4-methoxyphenyl)phosphine: Similar in structure but with methoxy groups instead of methylsulfanyl groups.
Tris(2-methoxyphenyl)phosphine: Another related compound with different substituents on the phenyl rings.
Trimesitylphosphine: Features mesityl groups instead of methylsulfanyl groups.
Uniqueness
Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride is unique due to the presence of the methylsulfanyl groups, which can influence its electronic properties and reactivity. This makes it distinct from other phosphane ligands and mercury complexes, offering unique advantages in specific applications.
Properties
CAS No. |
74039-81-9 |
|---|---|
Molecular Formula |
C42H42Cl2HgP2S6 |
Molecular Weight |
1072.6 g/mol |
IUPAC Name |
mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride |
InChI |
InChI=1S/2C21H21PS3.2ClH.Hg/c2*1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
XXSCUYWLKLELIC-UHFFFAOYSA-L |
Canonical SMILES |
CSC1=CC=C(C=C1)P(C2=CC=C(C=C2)SC)C3=CC=C(C=C3)SC.CSC1=CC=C(C=C1)P(C2=CC=C(C=C2)SC)C3=CC=C(C=C3)SC.[Cl-].[Cl-].[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


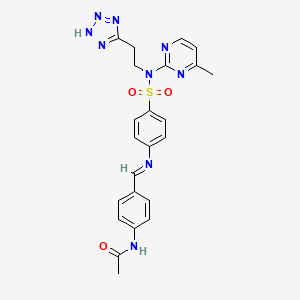
![Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B14436005.png)

![4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14436011.png)
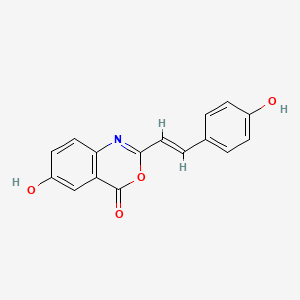

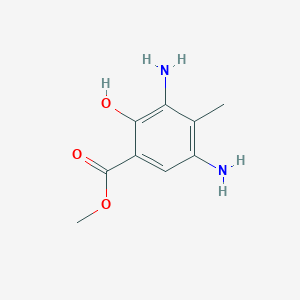
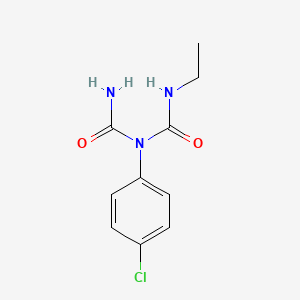
![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)

